1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- is a complex organic compound with a unique structure. This compound is characterized by its hexahydro-pyrrolo[3,4-c]pyridine core, which is a bicyclic structure containing nitrogen atoms. The presence of carboxylic acid and ester functional groups adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core.
Introduction of Carboxylic Acid Groups: Carboxylation reactions are employed to introduce the carboxylic acid groups at the desired positions.
Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol and ethyl alcohol to form the desired ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- can be compared with other similar compounds, such as:
Hexahydro-1H-pyrrolo[3,4-c]pyridine Derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Pyrrolidine Derivatives: These compounds have a similar bicyclic structure but may lack the carboxylic acid and ester groups, resulting in different reactivity and applications.
Properties
IUPAC Name |
2-O-tert-butyl 7a-O-ethyl (3aR,7aS)-3,3a,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-12(18)15-6-7-16-8-11(15)9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3/t11-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMXSFFMCFEXSK-IAQYHMDHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCNCC1CN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCNC[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.